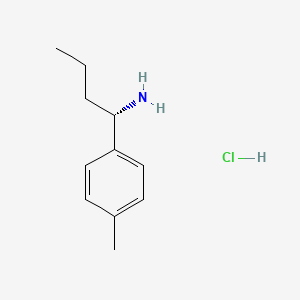

(S)-1-(p-Tolyl)butan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCFOUIIWWXJEI-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704198 | |

| Record name | (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344794-57-6 | |

| Record name | (1S)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-(p-Tolyl)butan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine salt of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules.[1][2] Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs), often dictating their biological activity and therapeutic efficacy.[3][4][5][] This technical guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to this compound, offering insights for its application in research and development.

Core Properties

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 1391435-90-7 | [7][8] |

| Molecular Formula | C₁₁H₁₈ClN | [7] |

| Molecular Weight | 199.72 g/mol | [7] |

| IUPAC Name | (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | [7] |

| Synonyms | (S)-1-(4-Methylphenyl)butan-1-amine hydrochloride | N/A |

| Appearance | Not specified (often a white to off-white solid) | [7] |

| Melting Point | Not available | [7] |

| Boiling Point | Not available | [7] |

| Solubility | The hydrochloride salt form is expected to enhance solubility in aqueous solutions. | [2] |

| Purity (typical) | ≥95% | [8] |

Free Base Information:

| Property | Value | Source(s) |

| CAS Number | 344794-57-6 | [1][9][10] |

| Molecular Formula | C₁₁H₁₇N | [1][9] |

| Molecular Weight | 163.26 g/mol | [1][9] |

Safety Information

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338[7]

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure amines like (S)-1-(p-Tolyl)butan-1-amine is a critical aspect of modern organic chemistry. The primary strategy involves the asymmetric reduction of a prochiral ketone, 1-(p-tolyl)butan-1-one.

Conceptual Synthesis Workflow

The following diagram illustrates a general, conceptual workflow for the asymmetric synthesis of (S)-1-(p-Tolyl)butan-1-amine.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Asymmetric Reduction (Illustrative)

Objective: To synthesize (S)-1-(p-Tolyl)butan-1-amine via asymmetric transfer hydrogenation of 1-(p-tolyl)butan-1-one.

Materials:

-

1-(p-Tolyl)butan-1-one

-

Chiral Ruthenium or Rhodium catalyst (e.g., based on a chiral diamine or phosphine ligand)

-

Hydrogen source (e.g., isopropanol, formic acid/triethylamine mixture)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Standard laboratory glassware and purification equipment (e.g., for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(p-tolyl)butan-1-one and the chiral catalyst in the chosen anhydrous solvent.

-

Hydrogenation: Add the hydrogen source to the reaction mixture. The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting ketone.

-

Work-up: Once the reaction is complete, the catalyst is typically removed by filtration through a pad of silica gel or celite. The solvent is then removed under reduced pressure.

-

Purification of the Free Base: The crude (S)-1-(p-Tolyl)butan-1-amine is purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

-

Isolation of the Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

Spectroscopic Analysis

While a specific NMR spectrum for this compound was not found in the initial searches, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from similar compounds.[11]

-

¹H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methylene and methyl protons of the butyl chain, and the methyl group on the aromatic ring. The amine protons would also be present.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the aromatic ring, the chiral methine carbon, the carbons of the butyl chain, and the methyl carbon of the tolyl group.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this determination.[12][13]

Illustrative Chiral HPLC Method Development:

Caption: A typical workflow for developing a chiral HPLC method.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] The stereochemistry at the amine-bearing carbon is often critical for the biological activity of the final drug molecule, influencing its binding affinity to target receptors or enzymes.[3] Its application is particularly noted in the development of central nervous system and cardiovascular medications.[1]

The tolyl group can be involved in beneficial hydrophobic or pi-stacking interactions within a biological target, while the chiral amine provides a key point for polar interactions and can influence the overall three-dimensional shape of the molecule, which is essential for selective biological recognition.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. While some of its physical properties require further characterization, established methods for asymmetric synthesis and chiral analysis provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of the available technical information to support scientists and professionals in leveraging the unique properties of this compound in their synthetic endeavors.

References

-

American Elements. This compound. Available at: [Link]

- Supplementary Information for various chemical syntheses.

-

MySkinRecipes. (S)-1-(p-Tolyl)butan-1-amine. Available at: [Link]

-

PubChem. (S)-1-(p-Tolyl)butan-1-amine. National Institutes of Health. Available at: [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. This compound. Available at: [Link]

-

Lead Sciences. (S)-1-(p-Tolyl)butan-1-amine. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

MySkinRecipes. (R)-1-(p-Tolyl)butan-1-amine hydrochloride. Available at: [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

-

Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

- Application of chiral building blocks to the synthesis of drugs. Drugs of the Future.

-

Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(5), 495-514. Available at: [Link]

-

Al-Majid, A. M., El-Faham, A., & Ghattas, M. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

Sources

- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]

- 2. (R)-1-(p-Tolyl)butan-1-amine hydrochloride [myskinrecipes.com]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. access.portico.org [access.portico.org]

- 7. americanelements.com [americanelements.com]

- 8. This compound - CAS:1391435-90-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 9. (S)-1-(p-Tolyl)butan-1-amine | C11H17N | CID 28168766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-1-(p-Tolyl)butan-1-amine - Lead Sciences [lead-sciences.com]

- 11. rsc.org [rsc.org]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(p-Tolyl)butan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and development, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific structure is crucial for targeted biological activity and efficacy. This guide provides a comprehensive overview of its physicochemical properties, offering a foundational understanding for its application in drug discovery, process development, and formulation. While experimental data for this specific molecule is not extensively published, this document synthesizes available information and provides estimations based on analogous compounds, alongside detailed, field-proven methodologies for its empirical characterization.

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals. The specific three-dimensional arrangement of substituents around a chiral center dictates the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, a single enantiomer of a chiral drug can exhibit the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. (S)-1-(p-Tolyl)butan-1-amine, as a chiral primary amine, is a valuable synthon for introducing a specific stereocenter into more complex molecules. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic and formulation processes.

Chemical Identity and Structure

The structural integrity and identity of this compound are paramount for its application.

-

Chemical Name: (1S)-1-(4-methylphenyl)butan-1-amine hydrochloride

-

Synonyms: (S)-1-(p-Tolyl)butan-1-amine HCl

-

Molecular Formula: C₁₁H₁₈ClN

-

Molecular Weight: 199.72 g/mol

-

CAS Number: 1391435-90-7

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

Physicochemical Properties: Data and Estimation

Precise physicochemical data is critical for predicting the behavior of a compound in both chemical reactions and biological systems. Due to limited publicly available experimental data for this compound, the following table includes estimations based on structurally similar compounds and general principles of physical organic chemistry.

| Property | Estimated Value / Observation | Rationale / Analogous Compound Data |

| Appearance | White to off-white crystalline solid | Amine hydrochlorides are typically crystalline solids at room temperature. |

| Melting Point (°C) | 180 - 195 | The melting points of similar aminobutane hydrochlorides can vary. For instance, the melting point of 2-aminobutane is -104 °C, but its hydrochloride salt would be significantly higher[1][2][3]. Methylamine hydrochloride has a melting point of 231-233 °C[4]. The introduction of the aromatic ring and the butyl chain will influence the crystal lattice energy. |

| Solubility | ||

| - Water | Soluble | Amine salts are generally soluble in water due to their ionic nature[5]. The solubility of aliphatic amines in water decreases with increasing molar mass[6][7]. However, the hydrochloride salt formation significantly enhances aqueous solubility. |

| - Ethanol | Soluble | Amine hydrochlorides often exhibit good solubility in polar protic solvents like ethanol. |

| - Dichloromethane | Sparingly soluble to insoluble | While the free amine would be soluble, the ionic salt form is expected to have lower solubility in nonpolar organic solvents. |

| - Diethyl Ether | Insoluble | Amine salts are generally insoluble in nonpolar ethers[5]. |

| pKa (of the conjugate acid) | 9.5 - 10.5 | The pKa of the ammonium ion of primary aliphatic amines is typically in the range of 10.6-10.7[8]. The presence of the electron-donating p-tolyl group might slightly increase the basicity (and thus the pKa of the conjugate acid) compared to a simple alkylamine. The pKa of benzylamine is 9.33[9]. A general range for ammonium ions is 9-10[10]. |

Synthesis and Chiral Resolution: A Methodological Overview

The synthesis of enantiomerically pure (S)-1-(p-Tolyl)butan-1-amine is a critical step in its utilization. A common and efficient method is through asymmetric reductive amination.

Asymmetric Reductive Amination

This method involves the reaction of a prochiral ketone, 1-(p-tolyl)butan-1-one, with an ammonia source in the presence of a chiral catalyst and a reducing agent.

Caption: Asymmetric reductive amination workflow.

The choice of a chiral catalyst is crucial for achieving high enantioselectivity[11]. Ruthenium-based catalysts with chiral phosphine ligands have shown high efficiency in the direct reductive amination of ketones[11].

Chiral Resolution of Racemic Amine

An alternative strategy involves the synthesis of the racemic amine followed by chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Caption: Chiral resolution via diastereomeric salt formation.

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization[12][13][14][15][16]. The desired enantiomer is then liberated by treatment with a base, followed by conversion to the hydrochloride salt.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound, rigorous physicochemical characterization is essential. The following are standard, validated protocols for determining key properties.

Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline solid is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Solubility Determination

Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed.

Procedure (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations. This can be determined by titrating a solution of the amine hydrochloride with a strong base.

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH is recorded after each addition, allowing the solution to equilibrate.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

¹H NMR Spectroscopy

Expected Chemical Shifts (in D₂O or DMSO-d₆):

-

Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-7.5 ppm. The protons on the carbons adjacent to the methyl group will be slightly upfield from those adjacent to the carbon bearing the butylamine group.

-

Methine Proton (-CH(NH₃⁺)-): A multiplet (likely a triplet or quartet) around δ 4.0-4.5 ppm.

-

Methylene Protons (-CH₂-): Multiplets in the range of δ 1.5-2.0 ppm.

-

Methyl Protons (tolyl -CH₃): A singlet around δ 2.3 ppm.

-

Methyl Protons (butyl -CH₃): A triplet around δ 0.9 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretching (Ammonium Salt): A broad band in the region of 3200-2800 cm⁻¹. This is a key indicator of the hydrochloride salt form.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

N-H Bending (Ammonium Salt): A medium to strong band around 1600-1500 cm⁻¹.

-

C=C Stretching (Aromatic Ring): Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine portion[17].

UV-Vis Spectroscopy

Expected Absorption:

-

In a suitable solvent (e.g., ethanol or water), this compound is expected to exhibit absorption bands characteristic of a p-substituted benzene ring. The primary π → π* transition would likely be observed in the 250-270 nm range[18][19]. The presence of the alkylamine substituent may cause a slight bathochromic (red) shift compared to toluene[18].

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information[20][21][22].

Conclusion

References

-

Zhang, Z., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1934–1939. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

-

International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

YouTube. (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

ACS Omega. (2026). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. Retrieved from [Link]

-

AERU - University of Hertfordshire. (n.d.). 2-aminobutane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Chegg.com. (2020). Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. Retrieved from [Link]

-

AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

-

PMC - PubMed Central. (2020). Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds. Retrieved from [Link]

Sources

- 1. 2-aminobutane [sitem.herts.ac.uk]

- 2. 513-49-5 CAS MSDS ((S)-(+)-2-Aminobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 593-51-1 CAS MSDS (Methylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. ijermt.org [ijermt.org]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. diplomatacomercial.com [diplomatacomercial.com]

- 21. diplomatacomercial.com [diplomatacomercial.com]

- 22. tri-iso.com [tri-iso.com]

A Technical Guide to (S)-1-(p-Tolyl)butan-1-amine hydrochloride: Structure, Properties, and Analytical Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine salt of significant interest in pharmaceutical and agrochemical research. Its stereospecific structure makes it a valuable chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is often crucial for therapeutic efficacy and safety. This guide provides an in-depth overview of its molecular structure, physicochemical properties, and the analytical methodologies required for its characterization and quality control, offering a technical resource for professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the (S)-enantiomer of 1-(p-Tolyl)butan-1-amine. The structure consists of a butyl chain and a para-tolyl (4-methylphenyl) group attached to a chiral carbon center, which also holds an amine group. The "(S)" designation refers to the specific spatial arrangement (stereochemistry) of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for formulation and handling.[1]

Molecular Formula: C₁₁H₁₈ClN[2]

Molecular Weight: 199.72 g/mol [1][2]

IUPAC Name: (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride[2]

CAS Number: 1391435-90-7[2][3]

Chemical Structure:

Where Ar = p-tolyl (a benzene ring with a methyl group at the para position)

The core structure features a stereogenic center at the first carbon of the butyl chain (C1), bonded to the amine and the tolyl group. This chirality is a critical feature, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4]

Physicochemical and Safety Data

A summary of the key properties and safety information is presented below. This data is essential for laboratory handling, experimental design, and safety protocol development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈ClN | American Elements[2] |

| Molecular Weight | 199.72 g/mol | American Elements, MySkinRecipes[1][2] |

| CAS Number | 1391435-90-7 | American Elements, Jiangsu Ark Xenon[2][3] |

| Purity | ≥95% | Jiangsu Ark Xenon[3] |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Storage | Room temperature, under inert gas | MySkinRecipes[1] |

| Signal Word | Warning | American Elements[2] |

| Hazard Statements | H302, H315, H319, H335 | American Elements[2] |

Synthesis and Enantiomeric Resolution

The synthesis of chiral amines like (S)-1-(p-Tolyl)butan-1-amine typically involves two main strategies:

-

Asymmetric Synthesis: This approach creates the desired (S)-enantiomer directly using chiral catalysts, auxiliaries, or reagents. For example, a common method involves the reductive amination of a corresponding ketone (1-(p-tolyl)butan-1-one) using a chiral reducing agent or a chiral amine source.

-

Chiral Resolution: This method starts with the synthesis of a racemic mixture (containing both R and S enantiomers in equal amounts). The enantiomers are then separated. A classic resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the pure (S)-enantiomer.

The hydrochloride salt is typically formed in the final step by treating the purified free amine with hydrochloric acid in a suitable solvent.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is paramount, especially in pharmaceutical applications. A multi-technique approach is required for comprehensive validation.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the molecular structure by showing characteristic signals for the aromatic protons of the tolyl group, the aliphatic protons of the butyl chain, and the methyl group protons. The chemical shifts and splitting patterns provide definitive evidence of the compound's constitution.

-

¹³C NMR: Provides information on the carbon skeleton, confirming the number and types of carbon atoms (aromatic, aliphatic, methyl).

-

-

Mass Spectrometry (MS): Determines the molecular weight of the free base (163.26 g/mol ) by identifying the molecular ion peak (M+H)⁺, confirming the elemental composition.[5]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring.

Enantiomeric Purity Assessment

The most critical quality attribute is the enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for this analysis.[4][6]

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for determining the enantiomeric purity of this compound.

Objective: To separate and quantify the (S) and (R) enantiomers and determine the enantiomeric excess (% ee) of the sample.

1. Materials and Equipment:

-

This compound sample

-

Reference standard for the racemic mixture (if available)

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Diethylamine (DEA), analytical grade

-

HPLC system with UV detector

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

2. Chromatographic Conditions (Typical Starting Point):

-

Column: Polysaccharide-based CSP (e.g., Daicel Chiralpak series)

-

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (e.g., 90:10:0.1, v/v/v). The small amount of amine additive is crucial for obtaining good peak shape for basic analytes.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

3. Procedure:

-

Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified. Degas the solution using sonication or vacuum filtration before use.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Analysis:

-

Inject a blank (mobile phase) to ensure no system contamination.

-

If available, inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers and to confirm resolution.

-

Inject the sample solution in triplicate.

-

-

Data Processing:

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard injection.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100% Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.

-

Applications in Research and Development

As a chiral building block, this compound is primarily used in asymmetric synthesis.[8] Its applications include:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex drug molecules where stereochemistry is vital for biological activity. This is particularly relevant in developing agents for the central nervous system (CNS).[1]

-

Agrochemicals: It is used in the creation of advanced pesticides and herbicides where a specific enantiomer provides higher efficacy and reduced environmental side effects.[9]

-

Chiral Auxiliaries: The amine group can be used to form chiral auxiliaries, which help control the stereochemical outcome of subsequent reactions in a synthetic pathway.

Conclusion

This compound is a well-defined chemical entity with critical applications in stereoselective synthesis. A thorough understanding of its molecular structure, properties, and the appropriate analytical techniques for its validation is essential for its effective use in research and development. The methodologies described herein, particularly chiral HPLC, provide a robust framework for ensuring the quality and integrity of this important chiral intermediate.

References

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. (n.d.). Benchchem.

- This compound | CAS 1391435-90-7. (n.d.). American Elements.

- Kumar, N., Kaushik, A., Sharma, A., Lagwal, P., & Sharma, A. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts (IJCRT).

- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

- Chiral Chromatography. (2020). Chemistry LibreTexts.

- (S)-1-(p-Tolyl)butan-1-amine. (n.d.). Lead Sciences.

- (S)-1-(p-Tolyl)butan-1-amine. (n.d.). PubChem, NIH.

- (S)-1-(p-Tolyl)butan-1-amine. (n.d.). MySkinRecipes.

- This compound. (n.d.). Jiangsu Ark Xenon Material Technology Co., Ltd.

- (R)-1-(p-Tolyl)butan-1-amine hydrochloride. (n.d.). MySkinRecipes.

- (R)-(+)-1-(p-Tolyl)ethylamine. (n.d.). Chem-Impex.

Sources

- 1. (R)-1-(p-Tolyl)butan-1-amine hydrochloride [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound - CAS:1391435-90-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-1-(p-Tolyl)butan-1-amine | C11H17N | CID 28168766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for (S)-1-(p-Tolyl)butan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for (S)-1-(p-Tolyl)butan-1-amine hydrochloride, a crucial chiral building block in pharmaceutical synthesis.[1][2] Understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard MSDS format to offer deeper insights into the causality behind safety protocols, grounded in authoritative chemical data.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral amine salt with significant applications in the synthesis of enantiomerically pure pharmaceuticals.[2][3] Its stereospecific nature is critical for targeted biological activity in drug development, particularly for agents targeting the central nervous system.[3]

Core Chemical Data:

| Property | Value | Source |

| Chemical Name | (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | [4] |

| CAS Number | 1391435-90-7 | [4][5] |

| Molecular Formula | C11H18ClN | [4] |

| Molecular Weight | 199.72 g/mol | [4] |

| Purity | ≥95% | [5] |

| Appearance | Data not available, however, related compounds appear as off-white to grayish-white crystals.[6] | [4] |

| Solubility | Water soluble.[6] | |

| Storage Temperature | Room temperature, under inert gas.[3] |

Structural Representation:

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure), Respiratory System | Category 3 |

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

GHS Pictogram:

- (GHS07 - Exclamation Point)[4]

Toxicological Insights: While specific toxicological data for this exact compound is limited, the hazard classification points to significant irritant properties. The hydrochloride salt form can contribute to its irritancy upon contact with mucous membranes. The lipophilic nature of the tolyl group may facilitate absorption through the skin.

Section 3: First-Aid Measures

Immediate and appropriate first-aid is critical to mitigate the effects of exposure.

First-Aid Protocol Flowchart:

Caption: First-aid response workflow.

Detailed First-Aid Procedures:

-

Ingestion: If swallowed, rinse mouth thoroughly with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop or persist, call a physician.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[8]

Section 4: Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

Specific Hazards Arising from the Chemical:

-

During a fire, toxic fumes may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

Protective Equipment and Precautions for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[10]

Section 5: Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid dust formation and inhalation.[8]

-

Ensure adequate ventilation and evacuate unnecessary personnel from the area.[8]

-

Do not touch damaged containers or spilled material without appropriate protective clothing.[7]

Environmental Precautions:

-

Prevent the product from entering drains or waterways.

Methods and Materials for Containment and Cleaning Up:

-

Avoid generating dust during cleanup.[7]

-

For spills, sweep or vacuum the material and collect it in a suitable container for disposal.[7]

-

Clean the contaminated surface thoroughly to remove any residual material.[7]

Section 6: Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated area.[8]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Avoid the formation of dust and aerosols.[8]

-

Wash hands thoroughly after handling.[8]

Conditions for Safe Storage, Including any Incompatibilities:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Keep containers upright to prevent leakage.[8]

-

Store at room temperature under an inert atmosphere.[3]

-

Incompatible with oxidizing agents.

Section 7: Exposure Controls and Personal Protection

Engineering Controls:

-

Use containment devices and ensure adequate ventilation based on a risk assessment of exposure potential.[7]

-

An emergency eye wash station should be readily available.[7]

Personal Protective Equipment (PPE) Workflow:

Caption: Personal protective equipment selection workflow.

Detailed PPE Recommendations:

-

Eye/Face Protection: Wear safety glasses with side shields, chemical splash goggles, or a full-face shield as necessary.[7]

-

Hand Protection: Wear nitrile or other impervious gloves if there is a possibility of skin contact.[7]

-

Skin and Body Protection: Wear a lab coat and other appropriate protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Section 8: Stability and Reactivity

-

Reactivity: No reactivity hazards are known under normal storage and use conditions.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Possibility of Hazardous Reactions: Hazardous polymerization will not occur.

-

Conditions to Avoid: Avoid exposure to moisture.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.

Section 9: Disposal Considerations

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7]

-

Do not allow the material to contaminate the ground water system or enter drains.

References

-

This compound | CAS 1391435-90-7 | AMERICAN - American Elements.

-

1-(p-Tolyl)butan-1-amine hydrochloride - CAS:1391435-90-7.

-

(S)-1-(p-Tolyl)butan-1-amine - Lead Sciences.

-

USP SDS US - USP-MSDS.

-

BLD Pharmatech.

-

BD99014 - BLD Pharmatech.

-

SAFETY DATA SHEET.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

BLDPharm SDS.

-

Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200 1. Identification of the Substance/Mixture and the Company/Undertaking - Carboline.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - novol.

-

1-(o-tolyl)butan-1-amine hydrochloride [1129269-45-9] | King-Pharm.

-

(S)-1-(p-Tolyl)butan-1-amine | C11H17N | CID 28168766 - PubChem.

-

(S)-1-(p-Tolyl)butan-1-amine - MySkinRecipes.

-

(R)-1-(p-Tolyl)butan-1-amine hydrochloride - MySkinRecipes.

-

Benzenamine, 4-methyl-, hydrochloride (1:1) | C7H9N.ClH - PubChem.

-

3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.

-

(R)-(+)-1-(p-Tolyl)ethylamine - Chem-Impex.

-

(114C)butan-1-amine | C4H11N | CID 16219055 - PubChem.

-

(R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS - Advanced ChemBlocks.

-

1-(o-tolyl)butan-1-amine hydrochloride 95% - Advanced ChemBlocks.

-

1-(o-tolyl)butan-1-amine hydrochloride | 1129269-45-9 - ChemicalBook.

-

4-Chloro-1-(p-tolyl)butan-1-one - BLDpharm.

-

Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles - Part I - epa nepis.

-

N-ethylbutan-1-amine;hydrochloride | C6H16ClN | CID 44203185 - PubChem.

Sources

- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-1-(p-Tolyl)butan-1-amine hydrochloride [myskinrecipes.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - CAS:1391435-90-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. Benzenamine, 4-methyl-, hydrochloride (1:1) | C7H9N.ClH | CID 10891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uspmsds.com [uspmsds.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

An Early Literature Review of Chiral Tolylethylamine Derivatives: Synthesis, Applications, and Methodologies

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chiral α-arylethylamines are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, chiral auxiliaries, and ligands for catalysis. Within this class, chiral 1-(tolyl)ethylamines (o-, m-, and p-isomers) are particularly valuable due to the electronic and steric influence of the methyl group on the aromatic ring. Their derivatives are integral to the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals, where precise stereochemistry is paramount for biological activity and safety.[1] This guide provides an in-depth review of the foundational literature concerning the synthesis and application of chiral tolylethylamine derivatives, focusing on the core methodologies that enabled their use in synthetic chemistry. We will explore the principles behind classical resolution, the logic of asymmetric synthesis, and the versatile applications of these pivotal chiral molecules.

PART 1: Synthesis of Enantiomerically Pure Tolylethylamines

The generation of single-enantiomer tolylethylamines from their corresponding prochiral ketones (methyl tolyl ketones) or racemic mixtures represents a critical challenge in organic synthesis. Early approaches focused heavily on classical resolution, while later methods prioritized more atom-economical asymmetric syntheses.

Classical Resolution via Diastereomeric Salt Formation

The most historically significant and industrially robust method for separating enantiomers of a racemic amine is classical resolution.[2] This technique leverages the conversion of an enantiomeric pair, which has identical physical properties, into a pair of diastereomers with distinct physical properties, such as solubility.[3]

The Principle of Separation

The process involves reacting the racemic tolylethylamine base with an enantiomerically pure chiral acid. Chiral resolving agents like (+)-tartaric acid or its derivatives are commonly employed.[4] The acid-base reaction forms a pair of diastereomeric salts:

-

(R)-Tolylethylammonium-(+)-Tartrate

-

(S)-Tolylethylammonium-(+)-Tartrate

These diastereomeric salts possess different crystal lattice energies and solubilities. By carefully selecting a solvent (commonly methanol), one diastereomer will be significantly less soluble and will preferentially crystallize from the solution. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong base liberates the enantiomerically enriched free amine, which can be separated from the aqueous, water-soluble tartrate salt by extraction.[2][4]

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic tolylethylamine.

Detailed Experimental Protocol: Resolution of (±)-1-(p-Tolyl)ethylamine

This protocol is adapted from established procedures for the analogous 1-phenylethylamine.[2][3][4]

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution.

-

Salt Formation: To the warm tartaric acid solution, cautiously add 6.1 mL of racemic (±)-1-(p-tolyl)ethylamine over one minute. The reaction is exothermic.

-

Crystallization: Cork the flask and allow it to stand undisturbed at room temperature for a minimum of 24 hours. Prismatic crystals of the less soluble diastereomeric salt will form.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of cold methanol to remove any adhering filtrate. Allow the crystals to air dry.

-

Liberation of the Free Amine: Transfer the dried crystals to a 100 mL beaker. Add 20 mL of water and stir. Slowly add 3-4 mL of 50% aqueous sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (test with pH paper). The free amine will separate as an oily layer.

-

Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous solution with three 10 mL portions of diethyl ether.

-

Final Isolation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 1-(p-tolyl)ethylamine.

Asymmetric Synthesis via Reductive Amination

While effective, classical resolution is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Asymmetric synthesis offers a more direct and atom-economical route by creating the desired enantiomer preferentially from a prochiral precursor.[5] A primary method for synthesizing chiral amines is the asymmetric reductive amination of the corresponding ketone.[6]

The process involves the condensation of a ketone (e.g., 4-methylacetophenone) with an amine source, followed by the stereoselective reduction of the in-situ formed imine intermediate.[5][6]

Challenges and Mechanistic Considerations

The direct reductive amination is challenging because the ketone starting material is itself reducible, creating competition with the desired imine reduction. Furthermore, the condensation reaction to form the imine is an equilibrium process, often disfavoring the product unless water is removed.[6] The key to success lies in a catalyst system that selectively activates the C=N bond of the imine over the C=O bond of the ketone and effectively controls the facial selectivity of hydride delivery.

Modern methods often employ transition metal catalysts (e.g., Iridium, Ruthenium, Rhodium) paired with chiral ligands.[6][7] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the imine from one face, leading to a preponderance of one enantiomer of the amine product.

Caption: Asymmetric reductive amination of a prochiral ketone.

PART 2: Applications of Chiral Tolylethylamine Derivatives

The utility of chiral tolylethylamines stems from their ability to transfer stereochemical information. They are widely used as chiral auxiliaries, as precursors to chiral ligands for metal catalysis, and as building blocks for complex molecules.

Chiral Auxiliaries in Diastereoselective Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[8] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral tolylethylamines can be used to form chiral imines or amides, which then undergo diastereoselective reactions.[9][10] For example, an aldimine formed from a chiral tolylethylamine and an aldehyde will present two diastereotopic faces to an incoming nucleophile. The steric bulk of the tolylethyl group effectively blocks one face, forcing the nucleophile to attack from the less hindered direction, thus creating a new stereocenter with high diastereoselectivity.[10]

Chiral Ligands in Asymmetric Catalysis

Chiral tolylethylamines are excellent precursors for synthesizing more complex chiral ligands used in asymmetric catalysis.[11] A prominent application is in the asymmetric transfer hydrogenation of ketones, a process for producing chiral secondary alcohols.[12]

Example: Schiff Base (Salen-type) Ligands

A common strategy involves reacting the chiral amine with salicylaldehyde to form a chiral Schiff base ligand.[13] These ligands can then coordinate with a metal center, such as Ruthenium(II), to form an active catalyst for transfer hydrogenation.

Detailed Experimental Protocol: Synthesis of N-Salicylidene-(R)-1-(p-tolyl)ethylamine

This protocol is adapted from general procedures for Schiff base synthesis.[13][14][15]

-

Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in 15 mL of dry ethanol.

-

Addition: To this solution, add a solution of (R)-1-(p-tolyl)ethylamine (1.35 g, 10 mmol) in 10 mL of dry ethanol.

-

Reaction: Stir the resulting mixture at room temperature. A pale yellow precipitate of the Schiff base will begin to form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Collect the solid product by vacuum filtration. Wash the product with a small amount of cold distilled water to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure Schiff base as a pale yellow crystalline solid.

-

Characterization: Confirm the structure using spectroscopic methods such as FT-IR (presence of C=N imine stretch around 1615 cm⁻¹) and ¹H-NMR.[14][15]

The resulting chiral ligand can be complexed with a metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) to generate a catalyst capable of reducing prochiral ketones to chiral alcohols with significant enantioselectivity.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Ru(II) / Chiral Amino Alcohol | Acetophenone | 1-Phenylethanol | >95 | 69 |

| Ru(II) / Chiral Amino Alcohol | 1-(m-Tolyl)ethanone | 1-(m-Tolyl)ethanol | >95 | 59 |

| Ru(II) / Chiral Amino Alcohol | 1-(o-Tolyl)ethanone | 1-(o-Tolyl)ethanol | >95 | 22 |

Table 1: Performance of a chiral amino alcohol ligand (derived from a chiral amine) in the asymmetric transfer hydrogenation of various ketones. Data reflects typical performance and varies with the specific ligand structure.[11]

PART 3: Analysis of Enantiomeric Purity

A critical aspect of working with chiral molecules is the ability to accurately determine their enantiomeric purity, expressed as enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[16][17] The method employs a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure molecule.[18]

As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different binding energies. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation.[17] By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. Polysaccharide-based CSPs are particularly effective for the analysis of chiral amines.[16][18]

Conclusion

The derivatives of chiral tolylethylamine represent a class of molecules with enduring importance in the field of asymmetric synthesis. The foundational techniques of classical resolution provided the initial access to these enantiopure building blocks, paving the way for their application as reliable chiral auxiliaries. The subsequent development of more sophisticated asymmetric catalytic methods, such as reductive amination and transfer hydrogenation using ligands derived from tolylethylamine, has significantly expanded their utility and efficiency. For researchers and professionals in drug development, a firm grasp of these core synthetic and analytical methodologies is essential for the creation of complex, single-enantiomer molecules that drive therapeutic innovation.

References

-

Suna, E. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Accessed January 19, 2026. [Link]

-

Anonymous. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]

-

Jiang, Y., et al. (1997). New chiral ligands for catalytic asymmetric transfer hydrogenation of ketones. Tetrahedron Letters, 38(37), 6565–6568. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4477. [Link]

-

Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

Anonymous. (2025). Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. ResearchGate. [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

-

Phenomenex. Chiral HPLC Separations. Accessed January 19, 2026. [https://www.phenomenex.com/View/GetFile/2112/Chiral HPLC Separations Guidebook.pdf]([Link] HPLC Separations Guidebook.pdf)

-

Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Asymmetric Synthesis (pp. 1-43). Springer, Berlin, Heidelberg. [https://personalpages.manchester.ac.uk/staff/jianliang.xiao/publications/Book chapters/Asymmetric Reductive Amination.pdf]([Link] chapters/Asymmetric Reductive Amination.pdf)

-

Anonymous. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 12(8), 1840–1843. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-195. [Link]

-

Subathra, A., & Thirunalasundari, T. (2019). Green synthesis of schiff base using kaffir lime as a natural acid catalyst. International Journal of Advanced Research, 7(3), 1024-1029. [Link]

-

Anonymous. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Reddy, G. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. [Link]

-

Anonymous. (2019). Ir‐catalyzed asymmetric hydrogenation of ketones with ligand L1. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Anonymous. (2021). Preparative-scale reductive amination for the asymmetric synthesis of amines. ResearchGate. [Link]

-

Iorungwa, M. S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate. [Link]

-

Anonymous. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. [Link]

-

de Mattos, M. C. S., et al. (1994). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Journal of the Brazilian Chemical Society, 5(2), 71-74. [Link]

-

Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(7), 1509-1513. [Link]

-

Singh, R., & Singh, A. K. (2023). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry, 3(1), 1-5. [Link]

-

Reddy, K. R., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 4(2), 116-119. [Link]

-

Ghann, W. E., et al. (2018). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 10. researchgate.net [researchgate.net]

- 11. iris.cnr.it [iris.cnr.it]

- 12. Sci-Hub. New chiral ligands for catalytic asymmetric transfer hydrogenation of ketones / Tetrahedron Letters, 1997 [sci-hub.st]

- 13. chemistryjournal.net [chemistryjournal.net]

- 14. journalijar.com [journalijar.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

(S)-1-(p-Tolyl)butan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

(S)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine of significant interest within the pharmaceutical industry. As a key chiral building block, its stereochemically defined structure is crucial for the synthesis of complex active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. This guide provides an in-depth overview of the synthesis, commercial availability, quality control, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Physicochemical Properties and Identification

Understanding the fundamental properties of a starting material is the bedrock of reproducible and scalable chemical synthesis. This compound is the salt form of the parent amine, which enhances its stability and handling properties, particularly its solubility in various solvent systems.

| Property | Value | Reference(s) |

| Chemical Name | (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | [1] |

| CAS Number | 1391435-90-7 | [2] |

| Parent Amine CAS | 344794-57-6 ((S)-1-(p-Tolyl)butan-1-amine) | [3] |

| Molecular Formula | C₁₁H₁₈ClN | [1] |

| Molecular Weight | 199.72 g/mol | [1] |

| IUPAC Name | (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride | [1] |

| Synonyms | (S)-1-(4-methylphenyl)butylamine HCl |

Asymmetric Synthesis and Stereocontrol

The enantiopurity of (S)-1-(p-Tolyl)butan-1-amine is critical to its function. The most direct and industrially scalable approach to its synthesis is the asymmetric reductive amination of the prochiral ketone precursor, 1-(p-tolyl)butan-1-one. This method establishes the crucial stereocenter in a single, efficient step.

The causality behind this choice of strategy lies in its atom economy and the high levels of enantioselectivity achievable with modern catalysts. Transition metal-catalyzed asymmetric hydrogenation of the in-situ formed imine is a preferred method, offering excellent chemical and optical yields.[4]

Representative Experimental Protocol: Asymmetric Reductive Amination

This protocol is illustrative, based on established chemical principles for asymmetric reductive amination, and should be optimized for specific laboratory conditions.[5]

-

Imine Formation: To a solution of 1-(p-tolyl)butan-1-one (1.0 eq) in methanol, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the in-situ formation of the corresponding imine.

-

Catalyst Preparation: In a separate, oxygen-free glovebox or Schlenk line, prepare the active chiral catalyst by reacting a rhodium precursor (e.g., [Rh(COD)Cl]₂) with a suitable chiral phosphine ligand (e.g., a Josiphos or Walphos family ligand) in a degassed solvent like methanol.

-

Asymmetric Hydrogenation: Transfer the imine solution to a high-pressure autoclave. Add the prepared chiral catalyst solution (0.01-0.1 mol%). Purge the autoclave with nitrogen, then pressurize with hydrogen gas (10-50 bar). Heat the reaction to 40-60 °C and stir for 12-24 hours.

-

Work-up and Isolation: After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-1-(p-Tolyl)butan-1-amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of cold diethyl ether or isopropanol. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically on a research to semi-bulk scale. When sourcing this material, it is critical to obtain a certificate of analysis (CoA) specifying purity (typically by HPLC or NMR) and enantiomeric excess (by chiral HPLC).

| Supplier | Typical Purity Offered | Available Quantities | Reference(s) |

| American Elements | High Purity grades | Bulk quantities | [1] |

| BLDpharm | ≥95% | 100mg, 250mg, 1g | [3] |

| Lead Sciences | 95% | 100mg, 250mg, 1g | [3] |

| Shaanxi Dideu Medichem | Manufactory Supply | Inquire for quantities | [6] |

| Aladdin | ≥95% | 100mg, 250mg | [2] |

Note: Availability and purity grades are subject to change. Direct inquiry with the supplier is recommended for the most current information.

Quality Control and Analytical Methodologies

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the amine is a non-negotiable step in drug development. The primary analytical tool for this is High-Performance Liquid Chromatography (HPLC), especially with a Chiral Stationary Phase (CSP).

Representative Protocol: Chiral HPLC Method

This protocol is a generalized starting point for separating the enantiomers of 1-(p-tolyl)butan-1-amine.[7][8]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak® IA or Lux® Cellulose-1 (amylose or cellulose phenylcarbamate derivatives), is highly recommended.[7][9]

-

Mobile Phase (Isocratic): A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting condition is 90:10 (v/v) Hexane:IPA.[10]

-

Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is crucial for achieving good peak shape and preventing tailing.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

System Suitability: Inject a racemic sample of 1-(p-tolyl)butan-1-amine to confirm that two distinct peaks are resolved with a baseline resolution (Rs) > 1.5. The (S)-enantiomer can be identified by comparing the retention time with a certified reference standard.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Applications in Drug Development

The primary utility of this compound is as a chiral synthon. Its structure, featuring a stereocenter adjacent to an aromatic ring, is a common motif in neurologically active compounds and other therapeutic agents. The hydrochloride form ensures stability and ease of handling during the initial stages of a multi-step synthesis.

The tolyl group can act as a bioisostere for a phenyl ring, potentially modifying metabolic stability or receptor binding affinity. The butyl chain provides a lipophilic element that can be crucial for penetrating biological membranes, such as the blood-brain barrier.

While specific drug candidates synthesized from this exact starting material may be proprietary, similar structures like phenylcycloalkylmethylamine derivatives have been investigated for various therapeutic applications.[11] The amine serves as a handle for further chemical elaboration, such as forming amides, ureas, or participating in further reductive aminations to build more complex molecular architectures.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage are paramount for safety and maintaining the integrity of the material.

-

Hazard Classification: this compound is generally classified as harmful if swallowed (H302), and may cause skin (H315), eye (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is generally stable under these conditions. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and specialized chiral building block for pharmaceutical research and development. Its utility is defined by the stereocenter it provides, which is essential for creating enantiomerically pure drug candidates. A thorough understanding of its synthesis, commercial sourcing, and rigorous analytical control is fundamental to its successful application. By employing robust synthetic strategies and precise analytical methods, researchers can confidently incorporate this synthon into the complex pathways of modern drug discovery.

References

- (No source provided)

-

New Journal of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. RSC Publishing. Retrieved from [Link]

-

PMC. (n.d.). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-